![molecular formula C14H11F3N2O4S B2743139 2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide CAS No. 866151-87-3](/img/structure/B2743139.png)
2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide
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Overview
Description
Scientific Research Applications
Solid-Phase Synthesis Applications
Polymer-supported benzenesulfonamides, prepared from various immobilized primary amines and nitrobenzenesulfonyl chloride, have been used as key intermediates in different chemical transformations. These include unusual rearrangements to yield a number of diverse privileged scaffolds, illustrating the role of these compounds in facilitating complex synthetic processes (Fülöpová & Soural, 2015).
Inhibition of Carbonic Anhydrases
Ureido-substituted benzenesulfonamides have shown significant potential in inhibiting several human carbonic anhydrases, particularly those associated with tumors (hCAs IX and XII). This inhibition is crucial for developing novel drugs targeting tumor-associated enzymes, with some compounds exhibiting excellent selectivity and potency (Pacchiano et al., 2011).
Kynurenine 3-Hydroxylase Inhibition
N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in several neurological diseases, making these compounds valuable for studying potential treatments (Röver et al., 1997).
Spectroscopic Characterization and Antimicrobial Activity
Novel sulfonamide derivatives have been synthesized and investigated for their antimicrobial activity. These compounds, characterized by spectroscopic techniques (FT-IR, 1H, and 13C NMR), highlight the chemical versatility and potential biological applications of sulfonamides (Demircioğlu et al., 2018).
Bioreductive Inhibition of Tumor-Associated Carbonic Anhydrases
2-Substituted-5-nitro-benzenesulfonamides have been explored for their ability to inhibit tumor-associated carbonic anhydrases IX and XII. These compounds offer a promising approach to targeting hypoxic tumors, with some showing excellent selectivity for tumor-associated isozymes over cytosolic ones (D'Ambrosio et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect its action .
properties
IUPAC Name |
2-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4S/c15-14(16,17)11-7-5-10(6-8-11)9-18-24(22,23)13-4-2-1-3-12(13)19(20)21/h1-8,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNKBRIXHHYNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide |
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